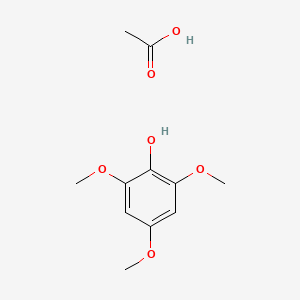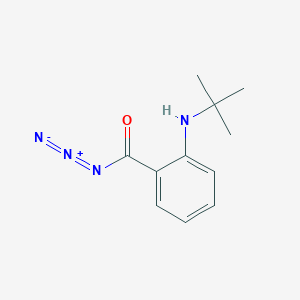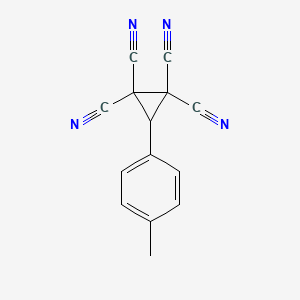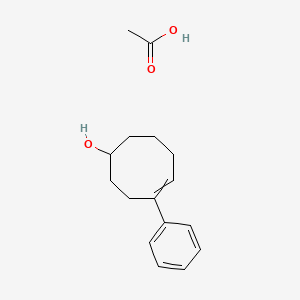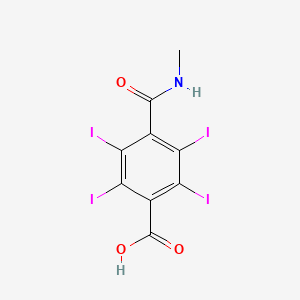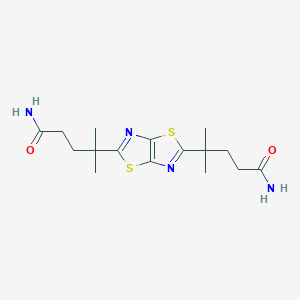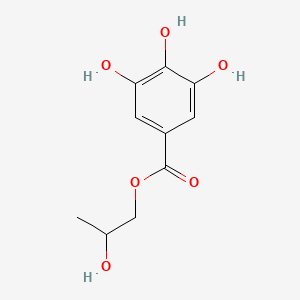
2-Hydroxypropyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl 3,4,5-trihydroxybenzoate is a compound formed by the esterification of 1,2-propylene glycol and gallic acid. This compound is known for its antioxidant properties and is used in various applications, including as a rust converter and in polymer composites for surface anticorrosion .
Preparation Methods
2-Hydroxypropyl 3,4,5-trihydroxybenzoate is synthesized through an esterification reaction between 1,2-propylene glycol and gallic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-Hydroxypropyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxypropyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it may inhibit enzymes like COX-2 by binding to their active sites, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-Hydroxypropyl 3,4,5-trihydroxybenzoate can be compared with other similar compounds, such as:
Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Ethyl gallate: Similar to propyl gallate but with an ethyl group instead of a propyl group, also used as an antioxidant.
Methyl gallate: The methyl ester of gallic acid, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific ester group, which imparts different solubility and reactivity properties compared to other esters of gallic acid.
Properties
CAS No. |
26818-28-0 |
|---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-hydroxypropyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C10H12O6/c1-5(11)4-16-10(15)6-2-7(12)9(14)8(13)3-6/h2-3,5,11-14H,4H2,1H3 |
InChI Key |
YBYGVCVASNJMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)


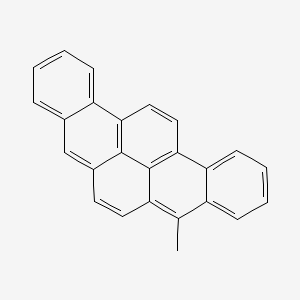
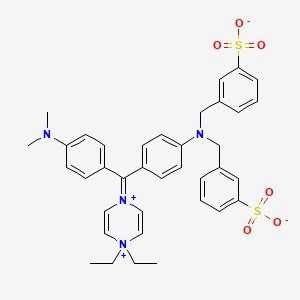
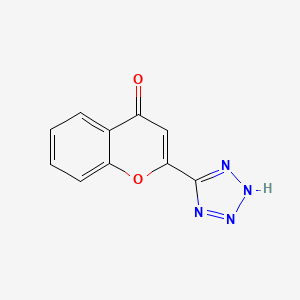
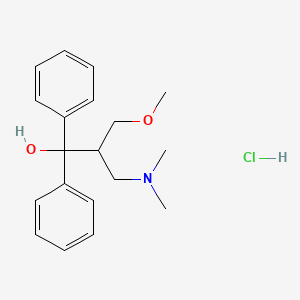
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
